Aldose Reductase Inhibitory Activity: Target Compound vs. N6-Acetic Acid Lead (Compound 5g)
The target compound lacks the essential N6-acetic acid pharmacophore. The benchmark comparator, 3-methyl-4-(p-chlorophenyl)isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid (compound 5g), was identified as the most potent derivative in this series against aldose reductase [1]. While the specific IC50 for the target compound is not reported, the study explicitly states that monocyclic and open-chain analogs lacking this acidic functionality were 'either inactive or only weakly active' [1]. This establishes the target compound as a non-inhibitory or minimally inhibitory structural analog.
| Evidence Dimension | Aldose Reductase Inhibition Potency (Qualitative SAR) |
|---|---|
| Target Compound Data | Not reported; SAR model predicts inactivity or weak activity due to absence of N6-acidic moiety |
| Comparator Or Baseline | Compound 5g (N6-acetic acid derivative): Most potent derivative in the published series |
| Quantified Difference | Qualitative: Active (5g) vs. Inactive/Weakly Active (Target Compound Class) |
| Conditions | In vitro aldose reductase enzyme inhibition assay, as described in Costantino et al., J. Med. Chem. 1999 |
Why This Matters
This functional dichotomy proves the target compound is not a drop-in replacement for the active lead 5g; its procurement value lies in its role as a matched negative control for SAR validation.
- [1] Costantino, L., et al. (1999). Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors. Journal of Medicinal Chemistry, 42(11), 1894-1900. View Source
